Cetoleic Acid

Description

Properties

IUPAC Name |

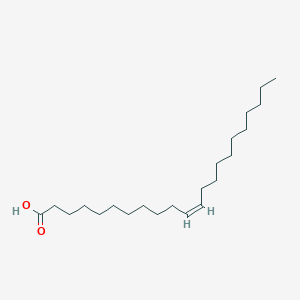

(Z)-docos-11-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h11-12H,2-10,13-21H2,1H3,(H,23,24)/b12-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDZDTDNIULJBE-QXMHVHEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=CCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC/C=C\CCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00920491 |

Source

|

| Record name | cis-Cetoleic acid (cis-22:1n-11) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Cetoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002884 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1002-96-6 |

Source

|

| Record name | Cetoleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Cetoleic acid (cis-22:1n-11) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CETOLEIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62EZI2C5SE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cetoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002884 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cetoleic Acid in Marine Oils: A Technical Guide to Natural Sources, Analysis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetoleic acid (cis-11-docosenoic acid; 22:1n-11), a long-chain monounsaturated omega-11 fatty acid, is gaining significant attention within the scientific community for its potential health benefits and its role in lipid metabolism. Predominantly found in marine oils derived from North Atlantic fish species, this compound has demonstrated the ability to enhance the endogenous production of the essential omega-3 fatty acids, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). This technical guide provides an in-depth overview of the primary marine sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its biological activity, particularly its influence on the EPA and DHA synthesis pathway.

Natural Marine Sources of this compound

This compound is particularly abundant in fish species that thrive in the cold waters of the North Atlantic. Oils derived from these fish are the most significant natural sources of this unique fatty acid. Key marine sources rich in this compound include herring, capelin, and sand eel.[1] Mackerel and cod liver oil also contain notable amounts of this compound.[2] The concentration of this compound in these oils can vary depending on the specific species, geographical location, and season of harvest.

Quantitative Data on this compound Content in Marine Oils

The following table summarizes the quantitative data for this compound content in various marine oils, expressed as a percentage of total fatty acids. This allows for a clear comparison of the relative abundance of this compound across different sources.

| Marine Oil Source | This compound (% of Total Fatty Acids) | Reference(s) |

| Herring Oil | 10.8% - 15.0% | [3] |

| Sandeel Oil | 8.7% (in a specific diet formulation) | [4] |

| Cod Liver Oil | 7.0% - 9.4% | [2] |

| Sardine Oil (low) | ~1.4% | |

| Anchovy Oil | Not detected | |

| North Atlantic Fish (general) | 17% - 22% (in long-chain monounsaturated fatty acids) |

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in marine oils is crucial for research and development purposes. The standard methodology involves lipid extraction followed by gas chromatography (GC) analysis of fatty acid methyl esters (FAMEs).

Lipid Extraction from Marine Oil Samples

A common and effective method for extracting lipids from marine oil samples is a modified Folch or Bligh-Dyer method, which uses a chloroform-methanol solvent system.

Protocol:

-

Homogenization: Homogenize a known weight of the marine oil sample with a mixture of chloroform and methanol (typically in a 2:1 v/v ratio).

-

Phase Separation: Add a saline solution (e.g., 0.9% NaCl) to the homogenate to induce phase separation. The lower chloroform layer will contain the lipids.

-

Lipid Recovery: Carefully aspirate the upper aqueous layer and collect the lower chloroform layer containing the lipids.

-

Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen gas to obtain the total lipid extract.

-

Storage: Store the extracted lipids under an inert atmosphere (e.g., nitrogen or argon) at -20°C or lower to prevent oxidation.

Preparation of Fatty Acid Methyl Esters (FAMEs)

For GC analysis, the fatty acids in the lipid extract must be converted to their more volatile methyl ester derivatives.

Protocol:

-

Transesterification: Dissolve a known amount of the lipid extract in a solvent like toluene.

-

Add a methanolic solution of a strong acid catalyst, such as 1% sulfuric acid in methanol or boron trifluoride in methanol.

-

Heat the mixture in a sealed tube at a controlled temperature (e.g., 80-100°C) for a specified time (e.g., 1-2 hours) to allow for complete methylation.

-

Extraction of FAMEs: After cooling, add water and a non-polar solvent like hexane or petroleum ether to the reaction mixture.

-

Vortex the mixture and allow the layers to separate. The upper organic layer will contain the FAMEs.

-

Collect the upper layer and wash it with a dilute salt solution to remove any remaining catalyst.

-

Dry the FAMEs solution over anhydrous sodium sulfate.

-

The resulting FAMEs solution is then ready for GC analysis.

Gas Chromatography (GC) Analysis

GC with a flame ionization detector (GC-FID) is the most common technique for the separation and quantification of FAMEs.

Typical GC Conditions:

-

Column: A polar capillary column, such as a fused silica capillary column coated with a cyanopropyl polysiloxane stationary phase (e.g., DB-23, SP-2560), is recommended for good separation of fatty acid isomers.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Injector: Split/splitless injector, typically operated at a temperature of 250-270°C.

-

Oven Temperature Program: A programmed temperature ramp is used to achieve optimal separation of FAMEs with different chain lengths and degrees of unsaturation. A typical program might start at a lower temperature (e.g., 140°C), hold for a few minutes, and then ramp up to a final temperature of around 240°C.

-

Detector: Flame Ionization Detector (FID), operated at a temperature of 260-280°C.

-

Quantification: The percentage of each fatty acid is determined by calculating the peak area of its corresponding FAME relative to the total peak area of all identified fatty acids. An internal standard (e.g., C17:0 or C23:0) can be added before methylation for more accurate quantification.

Biological Activity and Signaling Pathway

Research has shown that this compound possesses bioactive properties, most notably its ability to stimulate the conversion of alpha-linolenic acid (ALA) into the long-chain omega-3 fatty acids EPA and DHA. This is significant as the conversion of ALA to EPA and DHA in humans is generally inefficient.

Signaling Pathway: this compound's Influence on EPA and DHA Synthesis

The diagram below illustrates the proposed mechanism by which this compound enhances the n-3 fatty acid metabolic pathway.

Caption: this compound stimulates key enzymes in the EPA and DHA synthesis pathway.

Experimental Workflow for Investigating this compound's Bioactivity

The following diagram outlines a typical experimental workflow to assess the impact of this compound on EPA and DHA synthesis, combining both in vitro and in vivo models.

Caption: Workflow for assessing this compound's impact on EPA and DHA synthesis.

Conclusion

Marine oils, particularly those from North Atlantic fish like herring, capelin, and sand eel, are rich natural sources of this compound. Standardized analytical methods based on lipid extraction and gas chromatography are well-established for the accurate quantification of this fatty acid. The emerging body of evidence highlighting this compound's ability to enhance the endogenous synthesis of EPA and DHA presents exciting opportunities for its application in nutraceuticals, functional foods, and pharmaceutical development. Further research into the precise molecular mechanisms and clinical efficacy of this compound is warranted to fully elucidate its potential health benefits.

References

- 1. grontvedtbiotech.no [grontvedtbiotech.no]

- 2. Adulteration Identification of Cod Liver Oils Based on Characteristic Fatty Acids [spkx.net.cn]

- 3. nofima.com [nofima.com]

- 4. Different Dietary Ratios of Camelina Oil to Sandeel Oil Influence the Capacity to Synthesise and Deposit EPA and DHA in Zucker Fa/Fa Rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biosynthesis of Cetoleic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of cetoleic acid (C22:1n-11), a long-chain monounsaturated fatty acid of interest for its biological activities. The guide details the likely biosynthetic pathway, presents relevant quantitative data, outlines experimental protocols for pathway elucidation, and provides visualizations of the key processes.

Introduction to this compound

This compound is a very-long-chain monounsaturated fatty acid (VLC-MUFA) with the chemical structure 22:1n-11. It is found in high concentrations in North Atlantic fish oils, particularly from species like herring, capelin, and sand eel. Recent research has highlighted the role of this compound in stimulating the endogenous production of the health-promoting omega-3 fatty acids, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), from their precursor, alpha-linolenic acid (ALA).[1][2] This has sparked interest in its potential applications in human health and aquaculture.

While vertebrates, including humans and salmon, have a limited capacity for the de novo synthesis of this compound, it is a significant component of the marine food web. The primary producers are believed to be marine microorganisms, which are consumed by zooplankton, such as copepods of the genus Calanus. These copepods are then preyed upon by fish, leading to the accumulation of this compound in fish oils.

The Proposed Biosynthetic Pathway of this compound

The de novo biosynthesis of this compound has not been fully elucidated in any single organism. However, based on the general principles of fatty acid metabolism and the lipid composition of marine organisms, a putative pathway can be proposed. The synthesis of this compound is believed to occur through the elongation of a shorter-chain monounsaturated fatty acid precursor.

The core of this pathway involves the sequential addition of two-carbon units to a growing fatty acyl-CoA chain. This process is catalyzed by a multi-enzyme complex known as the fatty acid elongase (Elovl) system, located in the endoplasmic reticulum.

The proposed key steps are:

-

De novo synthesis of palmitic acid (16:0) in the cytoplasm.

-

Elongation and desaturation to form oleic acid (18:1n-9) and vaccenic acid (18:1n-7).

-

Further elongation to gondoic acid (20:1n-9) or 11-eicosenoic acid (20:1n-11). The specific isomer is crucial for the final product.

-

Elongation of the C20:1 precursor to this compound (22:1n-11). This is the final and key step in the synthesis of this compound.

The specific fatty acid elongase responsible for the conversion of a C20:1 precursor to C22:1n-11 in marine copepods has not yet been definitively identified and characterized.

Below is a diagram illustrating the proposed biosynthetic pathway.

Quantitative Data

While quantitative data on the direct biosynthesis of this compound is scarce, significant research has been conducted on its effects on the synthesis of other long-chain polyunsaturated fatty acids.

Table 1: Effect of this compound on EPA and DHA Synthesis

| Cell Line/Organism | This compound Concentration | % Increase in EPA + DHA Synthesis from ALA | Reference |

| Human Hepatocytes (HepG2) | 20-80 µM | ~40% | [1] |

| Salmon Primary Hepatocytes | 20-80 µM | ~12% (EPA only) | [1] |

| Atlantic Salmon (in vivo) | High dietary intake | 15% greater whole-body retention of EPA+DHA | [1] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires the identification and characterization of the enzymes involved, particularly the specific fatty acid elongase responsible for the final elongation step. Below are detailed methodologies for key experiments.

-

Organism Selection: Choose an organism known to be rich in this compound, such as the marine copepod Calanus finmarchicus.

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the organism and synthesize cDNA.

-

Degenerate PCR and RACE: Design degenerate primers based on conserved regions of known fatty acid elongase genes. Use these primers for PCR on the synthesized cDNA. Subsequently, use Rapid Amplification of cDNA Ends (RACE) to obtain the full-length sequence of the candidate elongase gene.

This protocol describes the heterologous expression of a candidate elongase gene in the yeast Saccharomyces cerevisiae to determine its substrate specificity.

-

Vector Construction: Clone the full-length open reading frame of the candidate elongase gene into a yeast expression vector (e.g., pYES2).

-

Yeast Transformation: Transform the expression vector into a suitable S. cerevisiae strain.

-

Yeast Culture and Substrate Feeding:

-

Culture the transformed yeast in a selective medium.

-

Induce the expression of the elongase gene (e.g., by adding galactose for a galactose-inducible promoter).

-

Supplement the culture medium with a potential precursor fatty acid, such as gondoic acid (20:1n-9) or 11-eicosenoic acid (20:1n-11). A control culture with the empty vector should be run in parallel.

-

-

Lipid Extraction and Fatty Acid Analysis:

-

Harvest the yeast cells by centrifugation.

-

Extract total lipids using a method such as the Folch procedure (chloroform:methanol).

-

Prepare fatty acid methyl esters (FAMEs) by transesterification.

-

Analyze the FAMEs by gas chromatography (GC) to identify and quantify the fatty acid profile. The presence of this compound in the yeast fed the C20:1 precursor, and its absence in the control, would confirm the function of the candidate elongase.

-

Below is a workflow diagram for the functional characterization of a candidate elongase.

Conclusion and Future Directions

The biosynthesis of this compound is an important aspect of marine lipid metabolism with implications for human health and aquaculture. While the general pathway is understood to involve fatty acid elongation, the specific enzymes and their regulation in primary producing organisms remain an active area of research. The experimental protocols outlined in this guide provide a framework for the definitive elucidation of this pathway. Future research should focus on the isolation and characterization of the specific elongases from marine microorganisms to fully understand and potentially harness the biosynthesis of this beneficial fatty acid.

References

The Biological Significance of Omega-11 Fatty Acids: A Technical Guide for Researchers

Abstract

Omega-11 fatty acids, a less-explored class of monounsaturated fatty acids (MUFAs), are emerging as significant bioactive lipids with diverse physiological roles. This technical guide provides an in-depth overview of the biological significance of prominent omega-11 fatty acids, primarily gondoic acid (cis-11-eicosenoic acid) and vaccenic acid (cis-11-octadecenoic acid). It is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of their metabolism, signaling pathways, and potential therapeutic applications in inflammation, cardiovascular disease, metabolic disorders, and oncology. This document presents quantitative data in structured tables for comparative analysis, detailed experimental protocols for key cited studies, and visual diagrams of critical signaling pathways and workflows to facilitate a deeper understanding of the molecular mechanisms at play.

Introduction to Omega-11 Fatty Acids

Omega-11 fatty acids are characterized by a carbon-carbon double bond at the eleventh carbon atom from the methyl end of the fatty acid chain. While not as extensively studied as their omega-3 and omega-6 counterparts, recent research has shed light on their important contributions to cellular function and overall health. The two most prominent omega-11 fatty acids in biological systems are:

-

Gondoic Acid (20:1n-11): A 20-carbon MUFA found in various plant oils, such as rapeseed (canola) oil, and some fish and nuts.[1] It plays a role in maintaining healthy cell membranes and metabolic functions.[1]

-

Vaccenic Acid (18:1n-11): An 18-carbon MUFA that is the predominant trans fatty acid in ruminant fats, such as milk, butter, and beef.[2][3] It serves as a precursor for the endogenous synthesis of conjugated linoleic acid (CLA).[2]

This guide will delve into the distinct and overlapping biological activities of these key omega-11 fatty acids.

Physiological Roles and Therapeutic Potential

Omega-11 fatty acids exhibit a range of biological activities with implications for human health and disease.

Anti-inflammatory Effects

Both gondoic acid and vaccenic acid have demonstrated anti-inflammatory properties.

-

Gondoic Acid: Studies have shown that gondoic acid can alleviate inflammation in Kupffer cells, the resident macrophages of the liver, by inhibiting the production of pro-inflammatory factors. This effect is mediated, at least in part, by the suppression of reactive oxygen species (ROS) and the inhibition of the PKCθ/ERK/STAT3 signaling pathway.

-

Vaccenic Acid: Vaccenic acid has been shown to suppress intestinal inflammation by increasing the levels of the endocannabinoid anandamide and other related N-acylethanolamines. This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.

Cardiovascular Health

The impact of omega-11 fatty acids on cardiovascular health is an area of active investigation, with studies suggesting beneficial effects on lipid profiles.

-

Long-Chain Monounsaturated Fatty Acids (LCMUFAs), including Gondoic Acid: A clinical trial investigating supplementation with saury oil, which is rich in omega-11 LCMUFAs (C20:1 and C22:1), demonstrated positive effects on several cardiovascular parameters. Saury oil supplementation led to a significant reduction in LDL particle count and a minor increase in HDL particle size compared to a control oil. Both saury oil and the control oil (a blend of sardine and olive oil) lowered plasma triglycerides and VLDL particle counts.

Metabolic Health and Insulin Secretion

Vaccenic acid has shown promise in improving metabolic health, particularly in the context of insulin secretion and type 2 diabetes.

-

Vaccenic Acid: Dietary supplementation with vaccenic acid has been found to increase glucose turnover and improve insulin secretion in rat models of type 2 diabetes. In vitro studies on both rat and human islets have shown that vaccenic acid enhances glucose-stimulated insulin secretion (GSIS). This effect is associated with the increased mRNA expression of G-protein coupled receptor 40 (GPR40) and regenerating islet-derived 1α (REG-1α).

Oncology

Emerging research has implicated cis-vaccenic acid in the context of cancer, particularly prostate cancer.

-

Cis-Vaccenic Acid: In prostate cancer cells, the synthesis of cis-vaccenic acid is dependent on the enzymes Stearoyl-CoA Desaturase 1 (SCD1) and Fatty Acid Elongase 5 (ELOVL5). The inhibition of SCD1 leads to reduced cancer cell viability, which can be rescued by the addition of cis-vaccenic acid. This suggests that cis-vaccenic acid is a critical oncogenic factor in prostate cancer.

Quantitative Data Summary

The following tables summarize the key quantitative findings from clinical and preclinical studies on omega-11 fatty acids.

Table 1: Effects of Saury Oil (Rich in Omega-11 LCMUFA) Supplementation on Plasma Lipids in Healthy Adults

| Parameter | Saury Oil Supplementation | Control Oil Supplementation | P-value |

| LDL Particle Count | 12% lower than control | - | <0.001 |

| HDL Particle Size | 9.8 nm | 9.7 nm | <0.05 |

| LDL-C | No significant change from baseline | 7.5% increase from baseline | <0.05 |

| Plasma Triglycerides | ~16% decrease from baseline | ~16% decrease from baseline | <0.05 |

| VLDL Particle Count | ~25% decrease from baseline | ~25% decrease from baseline | <0.05 |

| TG-rich Lipoprotein Particle Count | ~35% decrease from baseline | ~35% decrease from baseline | <0.05 |

| HDL-C | ~6% increase from baseline | ~6% increase from baseline | <0.05 |

| Cholesterol Efflux Capacity | ~8% increase from baseline | ~8% increase from baseline | <0.05 |

Data from a double-blind, randomized, crossover clinical trial in 30 healthy adults. Subjects received 12 g/day of either saury oil (3.5 g LCMUFA) or control oil for 8 weeks.

Table 2: Effects of Vaccenic Acid Supplementation in Animal Models

| Study Model | Duration | Dosage | Key Quantitative Findings |

| Rat Model of Type 2 Diabetes | 8 weeks | Dietary supplementation | Increased glucose turnover, elevated plasma C-peptide concentration. |

| JCR:LA-cp Rats (Metabolic Syndrome Model) | 8 weeks | 1% w/w in diet | Increased jejunal concentrations of anandamide, oleoylethanolamide, and palmitoylethanolamide (P < 0.05). Reduced 2-arachidonoylglycerol (2-AG) in liver and visceral adipose tissue (P < 0.001). Lowered mRNA expression of TNFα and IL-1β in the jejunum (P < 0.05). |

**

Signaling Pathways and Molecular Mechanisms

The biological effects of omega-11 fatty acids are mediated through their interaction with various signaling pathways.

Gondoic Acid and the PKCθ/ERK/STAT3 Pathway in Inflammation

In Kupffer cells, gondoic acid mitigates lipopolysaccharide (LPS)-induced inflammation by inhibiting the PKCθ/ERK/STAT3 signaling cascade. LPS, a component of the outer membrane of Gram-negative bacteria, activates this pathway, leading to the production of pro-inflammatory cytokines. Gondoic acid's intervention in this pathway highlights its potential as an anti-inflammatory agent in the liver.

Caption: Gondoic acid inhibits LPS-induced inflammation by suppressing ROS and the PKCθ/ERK/STAT3 pathway.

Vaccenic Acid, Anandamide, and Intestinal Inflammation

Vaccenic acid exerts its anti-inflammatory effects in the intestine by modulating the endocannabinoid system. It increases the levels of anandamide and other N-acylethanolamines, which in turn reduces the expression of pro-inflammatory cytokines. This pathway suggests a novel mechanism for the dietary modulation of gut inflammation.

Caption: Vaccenic acid reduces intestinal inflammation by increasing anandamide levels.

Cis-Vaccenic Acid Synthesis and its Role in Prostate Cancer

In prostate cancer cells, the synthesis of cis-vaccenic acid is a multi-step process involving the enzymes SCD1 and ELOVL5. This pathway is crucial for cancer cell viability, highlighting these enzymes and their product as potential therapeutic targets.

Caption: Synthesis of cis-vaccenic acid via SCD1 and ELOVL5 promotes prostate cancer cell viability.

Vaccenic Acid and GPR40-Mediated Insulin Secretion

Vaccenic acid enhances glucose-stimulated insulin secretion through the activation of GPR40, a G-protein coupled receptor expressed on pancreatic β-cells. Activation of GPR40 initiates a signaling cascade that leads to an increase in intracellular calcium and subsequent insulin release.

Caption: Vaccenic acid stimulates insulin secretion via the GPR40 signaling pathway in pancreatic β-cells.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Assessment of Gondoic Acid's Anti-inflammatory Effect on Kupffer Cells

Objective: To determine the effect of gondoic acid on lipopolysaccharide (LPS)-induced inflammation in isolated Kupffer cells.

Methodology:

-

Kupffer Cell Isolation and Culture:

-

Isolate Kupffer cells from the livers of healthy male Sprague-Dawley rats (200-250 g) using a two-step collagenase perfusion method followed by density gradient centrifugation with Percoll.

-

Plate the isolated cells on collagen-coated culture dishes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Allow cells to adhere for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Gondoic Acid and LPS Treatment:

-

Pre-treat the cultured Kupffer cells with varying concentrations of gondoic acid (e.g., 10, 50, 100 µM) for 2 hours.

-

Following pre-treatment, stimulate the cells with 100 ng/mL of LPS for 24 hours. A control group with no gondoic acid or LPS, and an LPS-only group should be included.

-

-

Analysis of Inflammatory Markers:

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using commercially available ELISA kits.

-

Gene Expression Analysis: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of genes encoding pro-inflammatory cytokines and signaling pathway components (e.g., Tnf, Il6, Il1b, Pkcθ, Erk, Stat3).

-

Western Blot Analysis: Prepare cell lysates and perform Western blotting to determine the protein levels and phosphorylation status of key signaling molecules (e.g., p-PKCθ, p-ERK, p-STAT3).

-

-

Measurement of Reactive Oxygen Species (ROS):

-

Treat cells as described in step 2.

-

Incubate the cells with a fluorescent ROS indicator, such as 2',7'-dichlorofluorescein diacetate (DCFH-DA), according to the manufacturer's instructions.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer to quantify intracellular ROS levels.

-

In Vivo Assessment of Vaccenic Acid's Effect on Intestinal Inflammation

Objective: To investigate the impact of dietary vaccenic acid supplementation on intestinal inflammation in a rat model of metabolic syndrome.

Methodology:

-

Animal Model and Diets:

-

Use male JCR:LA-cp rats, a model for metabolic syndrome.

-

At 8 weeks of age, randomize rats into two groups: a control group and a vaccenic acid supplementation group.

-

Feed the control group a standard high-fat diet.

-

Feed the experimental group the same high-fat diet supplemented with 1% (w/w) vaccenic acid for 8 weeks.

-

-

Tissue Collection:

-

After the 8-week feeding period, euthanize the rats and collect intestinal tissue samples (jejunum).

-

Immediately freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

-

-

Measurement of Endocannabinoids and Related Molecules:

-

Homogenize the jejunal tissue in a suitable solvent (e.g., acetonitrile containing internal standards).

-

Perform lipid extraction using a solid-phase extraction (SPE) method.

-

Analyze the extracted lipids using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of anandamide, 2-AG, oleoylethanolamide, and palmitoylethanolamide.

-

-

Analysis of Inflammatory Markers:

-

Gene Expression Analysis: Isolate total RNA from the jejunal tissue and perform qRT-PCR to measure the mRNA expression of Tnf and Il1b.

-

Protein Analysis: Isolate protein from the tissue and perform Western blotting to determine the protein abundance of fatty acid amide hydrolase (FAAH).

-

Workflow for Studying Fatty Acid Metabolism in Cancer Cells

Objective: To elucidate the role of specific fatty acids and related metabolic pathways in cancer cell proliferation and survival.

Caption: Experimental workflow for investigating the role of fatty acid metabolism in cancer.

Conclusion and Future Directions

Omega-11 fatty acids, particularly gondoic acid and vaccenic acid, are increasingly recognized for their significant biological activities. Their roles in modulating inflammation, improving cardiovascular and metabolic health, and influencing cancer cell biology present exciting opportunities for the development of novel therapeutic strategies and functional foods.

Future research should focus on:

-

Elucidating the full spectrum of signaling pathways affected by different omega-11 fatty acids.

-

Conducting more extensive clinical trials to confirm the health benefits observed in preclinical studies and to establish optimal dietary intake levels.

-

Investigating the interplay between omega-11 fatty acids and the gut microbiome in modulating host physiology.

-

Exploring the therapeutic potential of targeting omega-11 fatty acid metabolism in various diseases, including cancer and metabolic syndrome.

A deeper understanding of the molecular mechanisms underlying the effects of omega-11 fatty acids will be crucial for harnessing their full therapeutic potential for human health.

References

Cetoleic Acid: A Novel Biomarker for Fish Oil Consumption

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The consumption of fish and fish oil is widely recognized for its health benefits, primarily attributed to the long-chain omega-3 polyunsaturated fatty acids (PUFAs), eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). Accurate assessment of fish oil intake is crucial in clinical trials and nutritional research to establish clear dose-response relationships and to understand the metabolic effects of these fatty acids. While self-reported dietary information is often utilized, it is prone to inaccuracies. Therefore, the identification and validation of objective biomarkers for fish oil consumption are of paramount importance. Cetoleic acid (cis-11-docosenoic acid; 22:1n-11), a long-chain monounsaturated fatty acid (MUFA) found in high concentrations in certain species of fish, has emerged as a promising biomarker for the consumption of fish and fish oils sourced from the North Atlantic. This technical guide provides a comprehensive overview of this compound as a biomarker, including its metabolism, analytical methodologies for its quantification, and a framework for its validation.

Metabolism and Rationale as a Biomarker

This compound is abundant in North Atlantic fish species such as herring, capelin, and blue whiting, but is found in lower concentrations in more commonly consumed fish like salmon and tuna.[1][2] Humans have a limited capacity for endogenous synthesis of this compound, making its presence in human tissues and blood primarily dependent on dietary intake.[3] Upon consumption of fish oil rich in this compound, it is incorporated into various lipid pools, including plasma lipids and erythrocyte membranes.

Recent studies have also highlighted a potential bioactive role for this compound beyond being a passive biomarker. Research suggests that this compound may enhance the endogenous conversion of alpha-linolenic acid (ALA), a plant-derived omega-3 fatty acid, to the more biologically active EPA and DHA.[4][5] This is thought to occur through the upregulation of key enzymes in the PUFA synthesis pathway, namely delta-5 and delta-6 desaturases (FADS1 and FADS2) and elongases (ELOVL). This unique property not only strengthens its candidacy as a biomarker but also opens avenues for its potential therapeutic applications.

Signaling Pathway of this compound in PUFA Synthesis

The proposed mechanism by which this compound enhances EPA and DHA synthesis involves the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism.

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound varies significantly among different fish oil sources. Furthermore, clinical studies have begun to quantify the impact of this compound-rich oil consumption on the Omega-3 Index, a validated measure of EPA and DHA levels in red blood cell membranes.

| Fish Oil Source | This compound (% of total fatty acids) | Reference |

| Herring Oil | 10.0 - 18.3 | |

| Capelin Oil | ~10.0 | |

| Blue Whiting Oil | ~12.0 | |

| Sardine Oil | 1.4 - 3.0 | |

| Anchovy Oil | Not typically reported | |

| Salmon Oil | Not typically reported |

| Clinical Study | Intervention | Duration | Baseline Omega-3 Index (%) | Post-Intervention Omega-3 Index (%) | Key Findings | Reference |

| CetoIndex Study | This compound-rich oil (CRO) | Not specified | Not specified | Not specified | Omega-3 Index increased similarly to an oil with higher EPA+DHA. | |

| Grøntvedt Biotech Study | 2g/day CET03 (400mg EPA+DHA, high this compound) | 12 weeks | 4.96 ± 1.18 | 5.73 ± 1.38 | 18.5% increase in Omega-3 Index. | |

| OMEGA-PAD I Trial (for comparison) | 4.4g/day fish oil (2.6g EPA + 1.8g DHA) | 1 month | 5.1 ± 1.3 | 9.0 ± 1.8 | Significant increase in Omega-3 Index with high-dose EPA+DHA. |

Experimental Protocols

Accurate quantification of this compound in biological matrices is essential for its validation and application as a biomarker. The following sections detail the methodologies for sample collection, preparation, and analysis.

Sample Collection and Handling

-

Blood Collection : Whole blood should be collected in EDTA-containing tubes. For plasma analysis, blood should be centrifuged at 1,500 x g for 15 minutes at 4°C. For erythrocyte analysis, the plasma and buffy coat are removed, and the red blood cells are washed with saline.

-

Dried Blood Spots (DBS) : As a less invasive alternative, a drop of blood can be collected on a filter paper treated with an antioxidant. This method is suitable for large-scale epidemiological studies.

-

Storage : Plasma and erythrocyte samples should be stored at -80°C until analysis. DBS cards can be stored at room temperature for a short period but should be frozen for long-term storage.

Lipid Extraction and Fatty Acid Methyl Ester (FAME) Preparation

The standard procedure for preparing fatty acids for gas chromatography analysis involves extraction and derivatization to fatty acid methyl esters (FAMEs).

-

Lipid Extraction : A modified Folch method is commonly used.

-

To 1 volume of plasma or resuspended erythrocytes, add 4 volumes of a chloroform:methanol (2:1, v/v) solution.

-

Vortex vigorously for 2 minutes.

-

Add 1 volume of 0.9% NaCl solution to induce phase separation.

-

Centrifuge at 1,000 x g for 10 minutes.

-

Collect the lower organic phase containing the lipids.

-

-

Transesterification to FAMEs :

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add 2 mL of 1.25 M methanolic HCl.

-

Incubate at 80°C for 1 hour.

-

After cooling, add 1 mL of water and 1 mL of hexane.

-

Vortex and centrifuge to separate the phases.

-

The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for fatty acid analysis, providing both qualitative and quantitative information.

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer.

-

Column : A polar capillary column, such as a BPX70 (70% cyanopropyl polysilphenylene-siloxane), is suitable for separating FAMEs. A common dimension is 60 m x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program :

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: Increase to 160°C at 20°C/min.

-

Ramp 2: Increase to 200°C at 2°C/min.

-

Ramp 3: Increase to 240°C at 5°C/min, hold for 10 minutes.

-

-

Injector : Splitless injection at 250°C.

-

Mass Spectrometer :

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Scan range: m/z 50-550.

-

Identification: FAMEs are identified by their retention times compared to a known standard (e.g., Supelco 37 Component FAME Mix) and their mass spectra. This compound methyl ester will have a molecular ion at m/z 352.6.

-

-

Quantification : The concentration of this compound is determined by comparing its peak area to that of an internal standard (e.g., C17:0 or a deuterated fatty acid) and a calibration curve constructed with known concentrations of a this compound standard.

Biomarker Validation Workflow

The validation of this compound as a biomarker for fish oil consumption should follow a structured, multi-stage process, in line with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).

Conclusion

This compound holds significant promise as a specific and reliable biomarker for the consumption of fish oils derived from North Atlantic species. Its minimal endogenous production and dose-dependent incorporation into blood lipids provide a strong rationale for its use in objectively assessing dietary intake. The analytical methods for its quantification are well-established, with GC-MS offering high precision and accuracy. The potential for this compound to actively enhance the synthesis of beneficial omega-3 PUFAs adds another layer of interest to its study. Further research, particularly large-scale, controlled feeding studies, will be crucial to fully validate its utility in diverse populations and to establish definitive dose-response relationships. This in-depth technical guide provides the foundational knowledge for researchers and drug development professionals to incorporate the measurement of this compound into their studies, thereby improving the accuracy of dietary assessment and advancing our understanding of the health effects of fish oil consumption.

References

Positional Isomers of Docosenoic Acid: A Technical Guide for Researchers

Abstract

Docosenoic acid (C22:1), a monounsaturated very long-chain fatty acid, exists as several positional isomers, each with unique physicochemical properties and biological activities. This technical guide provides an in-depth overview of the most significant positional isomers of docosenoic acid, with a focus on erucic acid, cetoleic acid, and their geometric isomers. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the characterization, biological significance, and analytical methodologies pertaining to these fatty acids. The guide includes detailed experimental protocols, quantitative data summarized in tabular format, and visualizations of key metabolic pathways to facilitate a deeper understanding of these molecules.

Introduction to Docosenoic Acid and its Isomerism

Docosenoic acid is a monounsaturated fatty acid with a 22-carbon backbone and a single double bond. The position of this double bond along the carbon chain gives rise to a variety of positional isomers, each denoted by the "n-x" or "ω-x" nomenclature, where 'x' indicates the position of the double bond from the methyl end of the fatty acid. Furthermore, the configuration of the double bond can be either cis or trans, leading to geometric isomerism. These structural nuances significantly influence the physical, chemical, and biological properties of the molecule.

The most well-known positional isomer is erucic acid (cis-13-docosenoic acid, 22:1n-9), which is abundant in the seeds of plants from the Brassicaceae family, such as rapeseed and mustard.[1][2][3] Another significant isomer is this compound (cis-11-docosenoic acid, 22:1n-11), commonly found in fish oils.[4][5] The trans isomer of erucic acid is known as brassidic acid ((E)-13-docosenoic acid). This guide will delve into the specifics of these and other isomers.

Quantitative Data on Docosenoic Acid Isomers

The physical properties of docosenoic acid isomers, such as melting point and boiling point, are critical for their identification and have implications for their behavior in biological systems. These properties are largely determined by the position and geometry of the double bond.

| Isomer Name | Systematic Name | Common Name(s) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| cis-13-Docosenoic acid | (13Z)-Docos-13-enoic acid | Erucic acid | C₂₂H₄₂O₂ | 338.57 | 33.8 | 381.5 (decomposes) | Insoluble in water; soluble in ethanol and methanol. |

| trans-13-Docosenoic acid | (13E)-Docos-13-enoic acid | Brassidic acid | C₂₂H₄₂O₂ | 338.57 | 61-62 | 386.1 (at 760 mmHg) | Insoluble in water; sparingly soluble in cold alcohol; soluble in ether. |

| cis-11-Docosenoic acid | (11Z)-Docos-11-enoic acid | This compound | C₂₂H₄₂O₂ | 338.57 | 32-33 | 453.3 | Soluble in ethanol. |

| Docosanoic acid | Docosanoic acid | Behenic acid | C₂₂H₄₄O₂ | 340.58 | 79.95 | 306 (at 60 mmHg) | Insoluble in water. |

Biological Significance and Signaling Pathways

The biological effects of docosenoic acid isomers are highly dependent on their structure. The differential metabolism of cis and trans isomers, particularly erucic acid and brassidic acid, has been a subject of significant research.

Erucic Acid: Biosynthesis and Metabolic Fate

Erucic acid is synthesized in plants through the elongation of oleic acid (C18:1). This process is catalyzed by a series of enzymes in the endoplasmic reticulum, with β-ketoacyl-CoA synthase (KCS), encoded by the Fatty Acid Elongase 1 (FAE1) gene, being a rate-limiting enzyme.

The metabolic fate of erucic acid in mammals is of particular interest due to its association with myocardial lipidosis in animal models at high dietary concentrations. The cis configuration of the double bond in erucic acid is poorly recognized by mitochondrial enzymes responsible for β-oxidation, leading to its accumulation in cardiac tissue. In contrast, its trans isomer, brassidic acid, is metabolized more like a saturated fatty acid and is more readily chain-shortened in peroxisomes, preventing its accumulation.

This compound and its Influence on Fatty Acid Metabolism

This compound (22:1n-11) has been shown to have bioactive properties, notably its ability to stimulate the conversion of α-linolenic acid (ALA) into the long-chain omega-3 polyunsaturated fatty acids, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). This suggests that this compound may play a role in modulating the endogenous synthesis of these beneficial fatty acids, potentially by influencing the activity of desaturase and elongase enzymes in the omega-3 metabolic pathway. Studies in human liver cells (HepG2) and salmon have demonstrated this effect.

While some long-chain fatty acids are known to activate G-protein coupled receptors like GPR120, specific signaling cascades initiated by docosenoic acid isomers are still an active area of research.

Experimental Protocols

The accurate identification and quantification of docosenoic acid isomers require specialized analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose. Nuclear magnetic resonance (NMR) spectroscopy is also a powerful tool for structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Docosenoic Acid Isomers

This protocol outlines the general steps for the analysis of docosenoic acid isomers in a biological matrix.

4.1.1. Lipid Extraction and Saponification

-

Homogenize the tissue or cell sample in a suitable solvent system, such as chloroform:methanol (2:1, v/v), to extract total lipids.

-

Add an internal standard (e.g., a fatty acid not present in the sample, such as heptadecanoic acid, C17:0) for quantification.

-

Evaporate the solvent under a stream of nitrogen.

-

Saponify the lipid extract by adding a solution of potassium hydroxide in methanol and heating to hydrolyze the fatty acids from their esterified forms (e.g., triglycerides, phospholipids).

-

Acidify the mixture with a strong acid (e.g., HCl) to protonate the fatty acids.

-

Extract the free fatty acids into an organic solvent such as hexane or diethyl ether.

4.1.2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

Evaporate the solvent from the extracted free fatty acids.

-

Add a derivatizing agent, such as boron trifluoride-methanol complex or methanolic HCl, and heat to convert the fatty acids to their more volatile methyl esters (FAMEs).

-

Add water and extract the FAMEs with hexane.

-

Wash the hexane layer with water to remove any remaining reagent.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Concentrate the FAMEs solution to a suitable volume for GC-MS analysis.

4.1.3. GC-MS Instrumental Analysis

-

Gas Chromatograph: Use a GC system equipped with a highly polar capillary column (e.g., a biscyanopropyl polysiloxane or an ionic liquid stationary phase) to achieve separation of positional and geometric isomers.

-

Injection: Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC inlet, typically in splitless mode for trace analysis.

-

Oven Temperature Program: Employ a temperature gradient to separate the FAMEs based on their boiling points and interaction with the stationary phase. A typical program might start at a low temperature, ramp up to a higher temperature, and hold for a period to ensure elution of all compounds.

-

Mass Spectrometer: Operate the MS in electron ionization (EI) mode. Acquire data in full scan mode to identify the FAMEs based on their mass spectra and in selected ion monitoring (SIM) mode for sensitive quantification.

-

Identification and Quantification: Identify the docosenoic acid isomer FAMEs by comparing their retention times and mass spectra with those of authentic standards. Quantify the isomers by integrating the peak areas and comparing them to the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed structural information, including the position and geometry of the double bond.

4.2.1. Sample Preparation

-

Dissolve a sufficient amount of the purified docosenoic acid isomer (typically 5-10 mg) in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

4.2.2. ¹H NMR Spectroscopy

-

Acquire a ¹H NMR spectrum to observe the signals from the hydrogen atoms. The protons around the double bond will have characteristic chemical shifts and coupling constants that can help determine the cis or trans geometry.

4.2.3. ¹³C NMR Spectroscopy

-

Acquire a proton-decoupled ¹³C NMR spectrum to observe the signals from the carbon atoms. The chemical shifts of the carbons involved in the double bond are indicative of the isomer.

4.2.4. 2D NMR Spectroscopy

-

Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish the connectivity between protons and carbons, respectively. This allows for the unambiguous assignment of all signals and confirmation of the double bond position.

Conclusion

The positional isomers of docosenoic acid represent a diverse group of molecules with distinct properties and biological relevance. A thorough understanding of their characteristics is crucial for researchers in various fields, from food science and nutrition to drug development. This guide has provided a comprehensive overview of the key isomers, their quantitative properties, biological significance, and the analytical methods required for their study. The provided experimental protocols and pathway diagrams serve as a valuable resource for designing and interpreting research on these important very long-chain monounsaturated fatty acids. Further investigation into the specific signaling pathways modulated by these isomers will undoubtedly uncover new therapeutic and nutritional opportunities.

References

Function of cetoleic acid in cell membranes.

An In-Depth Technical Guide on the Function of Cetoleic Acid in Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (22:1n-11) is a long-chain monounsaturated omega-11 fatty acid predominantly found in North Atlantic fish oils. While less studied than omega-3 and omega-6 fatty acids, emerging research indicates its significant role in the structure and function of cellular membranes. This technical guide provides a comprehensive overview of the current understanding of this compound's function within the cell membrane, detailing its incorporation, its biophysical effects on membrane fluidity and lipid raft composition, and its influence on cellular signaling pathways, particularly those related to inflammation. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes complex pathways and workflows to support further research and drug development endeavors.

This compound is a monounsaturated fatty acid with a 22-carbon chain and a single double bond located at the 11th carbon from the methyl end.[1] It is a characteristic component of fish oils from species like herring, capelin, and sand eel.[1][2][3] Unlike the more commonly studied oleic acid (18:1n-9), the extended chain length of this compound suggests unique interactions within the phospholipid bilayer of cell membranes. Its presence in the diet leads to its incorporation into cellular phospholipids, where it can influence membrane properties and cellular function.[4]

Incorporation of this compound into Cell Membranes

Dietary fatty acids are incorporated into the phospholipids of cell membranes, thereby altering the membrane's composition and biophysical properties. The incorporation of exogenous fatty acids like this compound into membrane phospholipids has been demonstrated in various cell types. This process is crucial as the fatty acid composition of the membrane directly impacts its fluidity, permeability, and the function of membrane-bound proteins. The unique structure of this compound, with its long acyl chain, suggests it may have distinct effects on membrane integrity and dynamics compared to shorter-chain fatty acids.

Biophysical Effects on the Cell Membrane

Membrane Fluidity

Membrane fluidity is a critical parameter for cellular functions, governed by temperature, cholesterol, and the fatty acid composition of phospholipids. Unsaturated fatty acids, with their characteristic "kinks," disrupt the tight packing of phospholipid tails, thereby increasing membrane fluidity. As a long-chain monounsaturated fatty acid, this compound is expected to increase membrane fluidity compared to saturated fatty acids of similar length. This alteration in fluidity can affect the diffusion and function of embedded proteins and receptors, influencing cellular signaling and transport processes.

Lipid Rafts

Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol, sphingolipids, and specific proteins. These domains serve as platforms for organizing signaling molecules. The composition of fatty acids in the surrounding membrane can influence the stability and function of lipid rafts. It has been proposed that omega-3 fatty acids can disrupt lipid rafts, thereby modulating inflammatory signaling pathways that are often initiated within these domains. Given its structural properties and observed anti-inflammatory effects, it is plausible that this compound may similarly modulate lipid raft composition, potentially displacing pro-inflammatory molecules and altering signaling cascades.

Influence on Cellular Signaling Pathways

Modulation of Inflammatory Pathways

There is growing evidence for the anti-inflammatory effects of this compound. Studies in obese Zucker rats showed that a diet enriched with a this compound concentrate led to lower concentrations of inflammatory markers and reduced macrophage infiltration in adipose tissue. Specifically, levels of TNFα, IL-6, and monocyte chemotactic protein 1 (MCP-1) were reduced. A pilot study in humans also indicated that a this compound-rich oil could reduce erythema (a marker of skin inflammation). The proposed mechanism involves the alteration of membrane composition, which in turn affects pro-inflammatory signaling pathways, possibly through the modulation of lipid rafts where many inflammatory signaling proteins are localized.

Enhanced Synthesis of Omega-3 Fatty Acids

This compound has been shown to enhance the endogenous production of the key anti-inflammatory omega-3 fatty acids, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), from their precursor alpha-linolenic acid (ALA). In vitro studies using human HepG2 liver cells demonstrated that enrichment with this compound led to an increased conversion of radiolabeled ALA into EPA and other intermediates. This suggests that this compound may upregulate or improve the efficiency of the desaturase and elongase enzymes involved in the n-3 fatty acid metabolic pathway. By boosting the levels of EPA and DHA, which are potent anti-inflammatory mediators, this compound can exert indirect anti-inflammatory effects.

Quantitative Analysis of this compound's Effects

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 1: Effect of this compound on EPA and DHA Synthesis from ALA

| Cell Type | This compound Concentration | Outcome | Fold Increase / Percent Change | Reference |

| Human HepG2 Cells | 20-80 µM | Increased ¹⁴C-EPA+DHA from ¹⁴C-ALA | ~40% increase | |

| Human HepG2 Cells | 20-80 µM | Increased ¹⁴C-20:3n-3 levels | Up to 1.8x higher | |

| Salmon Hepatocytes | 20-80 µM | Increased ¹⁴C-EPA from ¹⁴C-ALA | Up to 1.2x higher |

Table 2: Effect of this compound-Rich Diets on Inflammatory Markers in Obese Zucker Rats

| Diet Group | This compound (wt%) | Tissue | Marker | Result vs. Control | Reference |

| CECO | 1.40% | Adipose Tissue | TNFα | Lower | |

| CECO | 1.40% | Adipose Tissue | IL-6 | Lower | |

| CECO | 1.40% | Adipose Tissue | MCP-1 | Lower | |

| CECO | 1.40% | Liver | CD68 (macrophage marker) | Lower | |

| HERO | 0.70% | Adipose Tissue | TNFα, IL-6, MCP-1 | Not affected |

Experimental Protocols

Assessment of Membrane Fluidity using Laurdan GP

This protocol describes the use of the fluorescent probe Laurdan to measure overall membrane fluidity. Laurdan's emission spectrum shifts depending on the water content in its immediate environment, which is related to the packing density of phospholipid headgroups.

Methodology:

-

Cell Culture: Grow cells to the desired confluence (e.g., OD600 of 0.3-0.5 for bacteria).

-

Laurdan Staining:

-

Prepare a stock solution of Laurdan (e.g., 1 mM in ethanol).

-

Harvest and wash cells with a suitable buffer (e.g., PBS).

-

Resuspend cells in the buffer and add Laurdan to a final concentration of 10 µM.

-

Incubate in the dark at a controlled temperature (e.g., 37°C) for 30-60 minutes.

-

-

Fluorescence Measurement:

-

Transfer the stained cell suspension to a 96-well plate.

-

Use a plate reader equipped with monochromators or appropriate filters.

-

Set the excitation wavelength to 350 nm.

-

Measure the emission intensity at two wavelengths: 440 nm (ordered/gel phase) and 500 nm (disordered/fluid phase).

-

-

Calculation of Generalized Polarization (GP):

-

GP is calculated using the formula: GP = (I₄₄₀ - I₅₀₀) / (I₄₄₀ + I₅₀₀).

-

A higher GP value indicates lower membrane fluidity (more ordered), while a lower GP value indicates higher fluidity (more disordered).

-

Isolation of Lipid Rafts (Detergent-Free Method)

Detergent-free methods are often preferred for isolating lipid rafts to avoid artifacts introduced by detergents. This protocol is based on the inherent low buoyant density of lipid rafts due to their high lipid-to-protein ratio.

Methodology:

-

Cell Lysis:

-

Wash cultured cells (e.g., 10⁸ cells) twice with cold PBS.

-

Scrape and pellet cells by centrifugation (1,000 x g, 5 min, 4°C).

-

Resuspend the pellet in 1.5 mL of 500 mM sodium carbonate (pH 11.0) with protease inhibitors.

-

Homogenize the cells using a Dounce homogenizer followed by sonication.

-

-

Sucrose Gradient Preparation:

-

Adjust the homogenate to 45% sucrose by adding 90% sucrose solution.

-

Place the 45% sucrose sample at the bottom of an ultracentrifuge tube.

-

Carefully overlay with layers of 35% sucrose and 5% sucrose to form a discontinuous gradient.

-

-

Ultracentrifugation:

-

Centrifuge the gradient at high speed (e.g., 200,000 x g) for 18-20 hours at 4°C in a swinging-bucket rotor.

-

-

Fraction Collection:

-

After centrifugation, a light-scattering band should be visible at the 5%/35% sucrose interface; this contains the lipid rafts.

-

Carefully collect fractions (e.g., 1 mL each) from the top of the gradient.

-

-

Analysis:

-

Analyze the collected fractions for the presence of lipid raft marker proteins (e.g., flotillin, caveolin) by Western blot to confirm the successful isolation of the raft domains.

-

Implications for Research and Drug Development

The unique properties of this compound present several opportunities for research and therapeutic development. Its ability to modulate membrane fluidity and lipid raft composition suggests it could be a valuable tool for studying membrane biology. For drug development professionals, this compound's anti-inflammatory properties and its capacity to boost endogenous EPA/DHA synthesis make it a compelling candidate for nutritional interventions and as a potential adjuvant therapy for inflammatory conditions. Further investigation into the precise molecular mechanisms, particularly how it interacts with signaling proteins within lipid rafts, could lead to the development of novel therapeutics targeting membrane-associated pathologies.

References

Methodological & Application

Application Note: Quantitative Analysis of Cetoleic Acid using Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetoleic acid (cis-11-docosenoic acid) is a long-chain monounsaturated omega-11 fatty acid found in significant quantities in various marine sources, particularly fish oils from species like herring, capelin, and cod.[1] Its unique structure and potential biological activities have garnered interest in the fields of nutrition, pharmacology, and drug development. Accurate and precise quantification of this compound in different matrices is crucial for quality control, formulation development, and metabolic studies.

Gas chromatography (GC) is a highly sensitive and robust analytical technique for the identification and quantification of fatty acids.[2] Due to the low volatility of free fatty acids, a derivatization step is typically required to convert them into more volatile fatty acid methyl esters (FAMEs) prior to GC analysis.[3][4] This application note provides a detailed protocol for the analysis of this compound using GC with Flame Ionization Detection (GC-FID), a common and reliable method for FAME analysis.

Principle

The methodology involves the extraction of lipids from the sample matrix, followed by a transesterification or esterification reaction to convert the fatty acids into their corresponding FAMEs. The most common methods for derivatization include using reagents like boron trifluoride (BF3) in methanol or methanolic sulfuric acid.

The resulting FAMEs, including this compound methyl ester, are then separated based on their boiling points and polarity on a GC capillary column. A Flame Ionization Detector (FID) is used for quantification, as it provides a response proportional to the mass of carbon atoms in the analyte. Identification of the this compound methyl ester peak is achieved by comparing its retention time with that of a certified reference standard.

Experimental Workflow

Caption: Experimental workflow for this compound analysis by GC-FID.

Apparatus and Reagents

4.1 Apparatus

-

Gas chromatograph equipped with a Flame Ionization Detector (FID), split/splitless injector, and autosampler.

-

Capillary GC column: A polar stationary phase column is recommended, such as a biscyanopropyl polysiloxane or a polyethylene glycol (e.g., Carbowax) type column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness).

-

Data acquisition and processing software.

-

Standard laboratory glassware (volumetric flasks, pipettes, vials with PTFE-lined caps).

-

Heating block or water bath.

-

Vortex mixer.

-

Centrifuge.

-

Analytical balance.

4.2 Reagents

-

This compound methyl ester certified reference standard (CRM).

-

FAME mix standard (for system suitability and identification of other fatty acids).

-

Hexane or heptane (GC grade).

-

Toluene (analytical grade).

-

Boron trifluoride-methanol solution (14% w/v).

-

Anhydrous sodium sulfate.

-

Nitrogen gas (high purity).

-

Hydrogen gas (high purity).

-

Compressed air (zero grade).

Experimental Protocols

5.1 Standard Preparation

-

Stock Solution: Accurately weigh approximately 25 mg of this compound methyl ester CRM into a 25 mL volumetric flask. Dissolve and dilute to volume with hexane. This yields a stock solution of approximately 1 mg/mL.

-

Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with hexane to cover the expected concentration range of this compound in the samples. A typical calibration range might be 5-200 µg/mL.

5.2 Sample Preparation and Derivatization

This protocol is adapted for an oil matrix, such as fish oil. For other matrices, an appropriate lipid extraction method (e.g., Soxhlet or Folch extraction) should be performed first.

-

Accurately weigh approximately 50 mg of the oil sample into a screw-cap glass tube.

-

Add 1 mL of toluene to dissolve the oil.

-

Add 2 mL of 14% boron trifluoride-methanol solution.

-

Cap the tube tightly and heat in a water bath or heating block at 100°C for 45 minutes.

-

Cool the tube to room temperature.

-

Add 2 mL of hexane and 5 mL of deionized water.

-

Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge at 2000 rpm for 5 minutes to facilitate phase separation.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

-

The sample is now ready for GC-FID analysis. Dilute with hexane if necessary to bring the this compound concentration within the calibration range.

GC-FID Analysis

6.1 Chromatographic Conditions

The following are typical GC-FID conditions. These may need to be optimized for the specific instrument and column used.

| Parameter | Value |

| Column | Polar capillary column (e.g., DB-FATWAX UI or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min) |

| Injector | Split/Splitless, 250°C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 (can be adjusted based on sample concentration) |

| Oven Program | Initial temperature 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 15 min. |

| Detector | FID, 260°C |

| Makeup Gas | Nitrogen |

| Gas Flows | Hydrogen: 30-40 mL/min; Air: 300-400 mL/min |

6.2 Data Analysis and Quantification

-

Identification: Identify the this compound methyl ester peak in the sample chromatogram by comparing its retention time to that of the CRM.

-

Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound methyl ester versus the concentration of the working standards.

-

Quantification: Determine the concentration of this compound methyl ester in the prepared sample solution using the calibration curve.

-

Calculate this compound Content: Calculate the percentage of this compound in the original sample using the following formula:

This compound (%) = (C x V x DF) / (W x 10) x F

Where:

-

C = Concentration of this compound methyl ester from the calibration curve (µg/mL)

-

V = Final volume of the hexane extract (mL)

-

DF = Dilution factor (if any)

-

W = Weight of the initial sample (mg)

-

F = Conversion factor from methyl ester to fatty acid (typically ~0.99 for this compound)

-

Data Presentation

Table 1: Summary of Typical GC-FID Parameters and Performance for FAME Analysis

| Parameter | Typical Value/Range | Reference |

| Retention Time (RT) | Analyte- and method-dependent | Consistent RT for CRM and sample peaks under identical conditions is crucial for identification. |

| Linearity (R²) | > 0.995 | A high coefficient of determination indicates a good fit of the calibration curve. |

| Limit of Detection (LOD) | 1-10 ng | The lowest amount of analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 5-50 ng | The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Precision (%RSD) | < 5% | Relative Standard Deviation for replicate injections indicates the method's reproducibility. |

| Recovery | 90-110% | The percentage of the known amount of analyte recovered from a spiked sample matrix. |

Conclusion

The gas chromatography method detailed in this application note provides a reliable and robust protocol for the quantitative analysis of this compound in oil-based matrices. The key steps involve lipid extraction, derivatization to FAMEs using boron trifluoride-methanol, and subsequent separation and detection by GC-FID. Adherence to proper standard preparation and quality control measures will ensure accurate and reproducible results, which are essential for research, development, and quality assessment in the pharmaceutical and nutraceutical industries. While this method is widely applicable, optimization of chromatographic conditions may be necessary depending on the specific sample matrix and available instrumentation.

References

Application Notes and Protocols for the Derivatization of Cetoleic Acid for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetoleic acid (cis-11-docosenoic acid, C22:1n11) is a very-long-chain monounsaturated omega-11 fatty acid found in various marine oils and some vegetable oils. Accurate and reliable quantification of this compound is crucial in food science, nutrition, and various stages of drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of fatty acids. However, due to their low volatility and the polar nature of the carboxylic acid group, direct analysis of free fatty acids like this compound by GC-MS is challenging, often leading to poor chromatographic peak shape and inaccurate quantification.[1]

To overcome these limitations, a derivatization step is essential to convert the non-volatile fatty acids into volatile derivatives. This application note provides detailed protocols for the two most common derivatization methods for this compound: esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (TMS) esters. The advantages and disadvantages of each method are discussed, and quantitative data is presented to aid in method selection.

Principles of Derivatization for GC-MS Analysis

The primary goal of derivatization is to modify the analyte to make it suitable for GC-MS analysis. This is achieved by:

-

Increasing Volatility: The polar carboxyl group of the fatty acid is converted into a less polar and more volatile ester or silyl ester group.[1]

-

Improving Thermal Stability: The derivatives are more stable at the high temperatures used in the GC injector and column.

-

Enhancing Chromatographic Separation: Derivatization leads to sharper and more symmetrical peaks, improving resolution and quantification.

Derivatization Methods for this compound

Two primary methods are widely employed for the derivatization of this compound:

-

Esterification (specifically, Methylation): This involves the reaction of the carboxylic acid with an alcohol (typically methanol) in the presence of a catalyst to form a fatty acid methyl ester (FAME). Acid-catalyzed esterification using Boron Trifluoride (BF₃)-methanol is a common and effective method.[1]

-

Silylation: This method involves the replacement of the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a frequently used silylating reagent.

Method 1: Acid-Catalyzed Esterification with Boron Trifluoride-Methanol (BF₃-Methanol)

This is a widely used method for the preparation of FAMEs from free fatty acids and for the transesterification of glycerolipids.

Experimental Workflow:

Caption: Workflow for FAME derivatization of this compound.

Detailed Protocol:

-

Sample Preparation:

-

Accurately weigh 1-10 mg of the lipid sample containing this compound into a screw-capped glass tube with a PTFE liner.

-

If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen. It is crucial that the sample is anhydrous as water can interfere with the reaction.

-

-

Derivatization Reaction:

-

Add 2 mL of 14% Boron Trifluoride (BF₃) in methanol to the dried sample.

-

Tightly cap the tube and heat it in a heating block or water bath at 60°C for 30 minutes. For very-long-chain fatty acids, the reaction time may be extended up to 2 hours to ensure complete derivatization.[2]

-

-

Extraction of FAMEs:

-

Cool the reaction tube to room temperature.

-

Add 1 mL of deionized water and 2 mL of hexane to the tube.

-

Vortex the mixture vigorously for 1-2 minutes to extract the FAMEs into the hexane layer.

-

Centrifuge the tube at approximately 1000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

For quantitative analysis, the extraction can be repeated with an additional 2 mL of hexane to ensure complete recovery. The hexane extracts are then combined.

-

-

Drying and Concentration:

-

Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

If necessary, concentrate the sample under a gentle stream of nitrogen to the desired volume for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject 1 µL of the final FAMEs solution into the GC-MS system.

-

Method 2: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Silylation is a rapid and effective method for derivatizing fatty acids. BSTFA is a powerful silylating agent that reacts with the carboxylic acid group to form a TMS ester.

Experimental Workflow:

Caption: Workflow for TMS derivatization of this compound.

Detailed Protocol:

-

Sample Preparation: